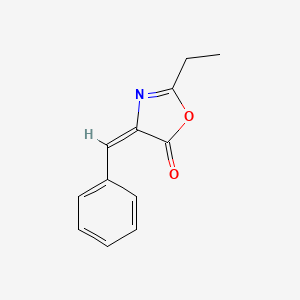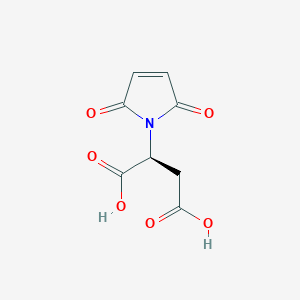
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a succinic acid moiety linked to a pyrrolidine ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid: The enantiomer of the compound with different stereochemistry.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)glutaric acid: A similar compound with an additional carbon in the backbone.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)adipic acid: Another similar compound with two additional carbons in the backbone.
Uniqueness
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is unique due to its specific stereochemistry and the presence of both succinic acid and pyrrolidine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7NO6 |
|---|---|
Molekulargewicht |
213.14 g/mol |
IUPAC-Name |
(2S)-2-(2,5-dioxopyrrol-1-yl)butanedioic acid |
InChI |
InChI=1S/C8H7NO6/c10-5-1-2-6(11)9(5)4(8(14)15)3-7(12)13/h1-2,4H,3H2,(H,12,13)(H,14,15)/t4-/m0/s1 |
InChI-Schlüssel |
XQAAZZNKYRVHBH-BYPYZUCNSA-N |
Isomerische SMILES |
C1=CC(=O)N(C1=O)[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=O)N(C1=O)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
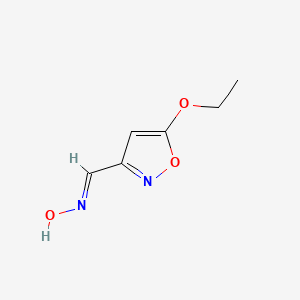
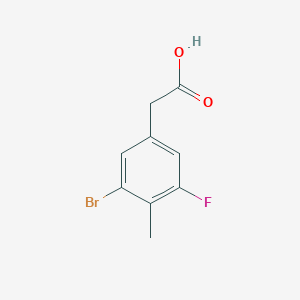

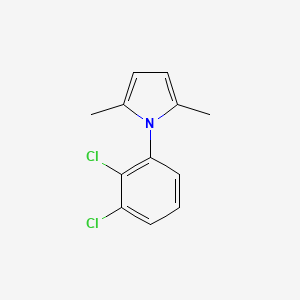
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)

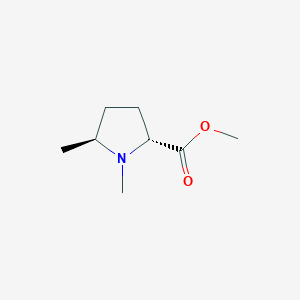
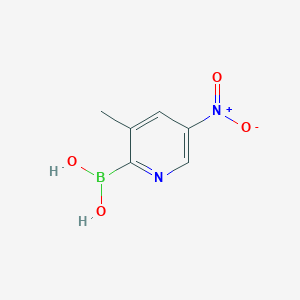
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
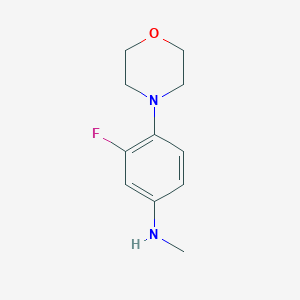
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
